7,8-Dimethoxy-3,4-dihydroisoquinoline;hydrochloride
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Overview
Description
7,8-Dimethoxy-3,4-dihydroisoquinoline;hydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethoxy-3,4-dihydroisoquinoline;hydrochloride can be achieved through several methods. One common approach involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) . This method is advantageous as it avoids the use of heavy metals and other toxic compounds, making the purification process simpler .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of polyphosphoric acid as a reaction medium is particularly beneficial due to its ability to facilitate the reaction without the need for additional catalysts .
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxy-3,4-dihydroisoquinoline;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Scientific Research Applications
7,8-Dimethoxy-3,4-dihydroisoquinoline;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of new therapeutic agents.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 7,8-Dimethoxy-3,4-dihydroisoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-3,4-dihydroisoquinoline;hydrochloride
- 8,9-Dimethoxy-3,4-dihydroisoquinoline;hydrochloride
Uniqueness
7,8-Dimethoxy-3,4-dihydroisoquinoline;hydrochloride is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
7,8-Dimethoxy-3,4-dihydroisoquinoline hydrochloride (also referred to as DIQ) is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Synthesis
7,8-Dimethoxy-3,4-dihydroisoquinoline hydrochloride is a derivative of isoquinoline, characterized by the presence of two methoxy groups at positions 7 and 8. The synthesis of this compound can be achieved through various methods, including the Bischler–Napieralski reaction, which has been noted for producing high yields of isoquinoline derivatives .
Calcium Modulation
Research indicates that DIQ influences calcium currents in smooth muscle tissues by modulating the function of muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT). Specifically, at a concentration of 50 μM, DIQ was shown to significantly affect calcium-dependent contractions in isolated smooth muscle preparations. This effect is likely mediated through the activation of voltage-gated L-type calcium channels .
Receptor Interaction
Immunohistochemical studies have demonstrated that DIQ reduces the expression of 5-HT2A and 5-HT2B receptors in smooth muscle cells and neurons within the myenteric plexus. The reduction in receptor activity suggests that DIQ may play a role in modulating neurotransmitter signaling pathways that regulate muscle contractility .
Antitumor Activity
Emerging evidence suggests that isoquinoline derivatives can exhibit antitumor effects. For example, some isoquinoline alkaloids have been reported to inhibit cell proliferation and induce apoptosis in gastric cancer cell lines through mechanisms involving topoisomerase I inhibition . Although direct studies on DIQ's antitumor activity are scarce, its structural relatives hint at potential therapeutic applications in oncology.
Case Studies
- Smooth Muscle Contraction Studies : In a controlled experiment assessing the effects of DIQ on gastrointestinal smooth muscle contractions, it was observed that pre-treatment with specific mAChR antagonists significantly reduced the contractile response induced by DIQ. This finding underscores the compound's role in modulating receptor-mediated pathways involved in muscle contraction .
- Neuronal Activity Assessment : A study investigating the impact of DIQ on neuronal activity revealed a marked decrease in neural excitability when administered alongside serotonin. This suggests that DIQ may serve as a neuromodulator capable of influencing serotonergic signaling pathways in the enteric nervous system .
Data Summary
The following table summarizes key findings related to the biological activity of 7,8-Dimethoxy-3,4-dihydroisoquinoline hydrochloride:
Properties
Molecular Formula |
C11H14ClNO2 |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
7,8-dimethoxy-3,4-dihydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c1-13-10-4-3-8-5-6-12-7-9(8)11(10)14-2;/h3-4,7H,5-6H2,1-2H3;1H |
InChI Key |
SWXPTDMSXAIGMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(CCN=C2)C=C1)OC.Cl |
Origin of Product |
United States |
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